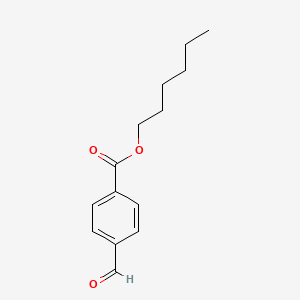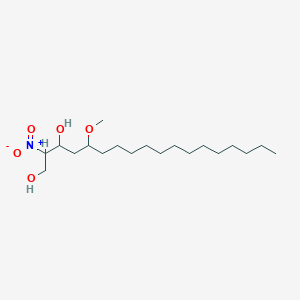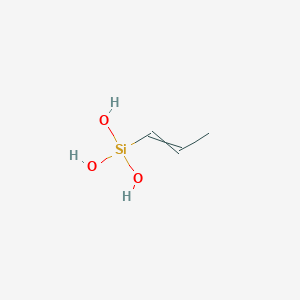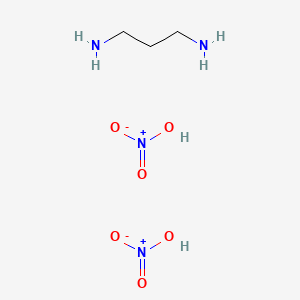
Nitric acid;propane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitric acid;propane-1,3-diamine is a compound that combines the properties of nitric acid and propane-1,3-diamineIt is a colorless liquid with a fishy odor, soluble in water and many polar organic solvents . Nitric acid is a highly corrosive mineral acid with the formula HNO₃. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propane-1,3-diamine typically involves the amination of acrylonitrile followed by hydrogenation of the resulting aminopropionitrile . This process can be carried out under various conditions, including the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of propane-1,3-diamine often involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure consistent quality and high yield. The process may include purification steps such as distillation and crystallization to remove impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: Propane-1,3-diamine can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert nitriles or other functional groups into amines.
Substitution: The amine groups in propane-1,3-diamine can participate in nucleophilic substitution reactions, forming new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of propane-1,3-diamine can yield nitriles, while reduction can produce primary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Propane-1,3-diamine and its derivatives have numerous applications in scientific research, including:
Chemistry: Used as building blocks in the synthesis of heterocycles and coordination complexes.
Biology: Investigated for their potential roles in biological systems and as intermediates in the synthesis of biologically active compounds.
Medicine: Explored for their potential therapeutic applications, including as precursors to pharmaceutical agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of propane-1,3-diamine involves its interaction with various molecular targets and pathways. As a diamine, it can form coordination complexes with metal ions, influencing their reactivity and stability. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Diaminopropane: An isomer of propane-1,3-diamine with similar properties but different reactivity due to the position of the amine groups.
Ethylenediamine: A simpler diamine with two carbon atoms between the amine groups, used in similar applications but with distinct chemical behavior.
Putrescine: A naturally occurring diamine with four carbon atoms, involved in biological processes such as cell growth and differentiation.
Uniqueness
Propane-1,3-diamine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and form diverse derivatives. Its ability to form stable coordination complexes and its solubility in various solvents make it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
111452-24-5 |
|---|---|
Fórmula molecular |
C3H12N4O6 |
Peso molecular |
200.15 g/mol |
Nombre IUPAC |
nitric acid;propane-1,3-diamine |
InChI |
InChI=1S/C3H10N2.2HNO3/c4-2-1-3-5;2*2-1(3)4/h1-5H2;2*(H,2,3,4) |
Clave InChI |
AXNCPPCNNYYOOL-UHFFFAOYSA-N |
SMILES canónico |
C(CN)CN.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(Oct-7-EN-1-YL)-9-borabicyclo[3.3.1]nonane](/img/structure/B14314298.png)

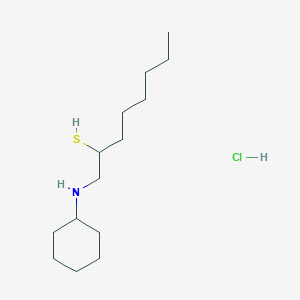
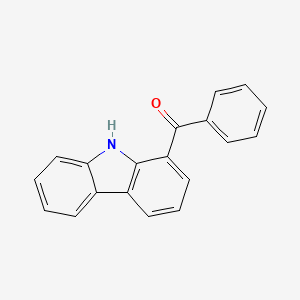
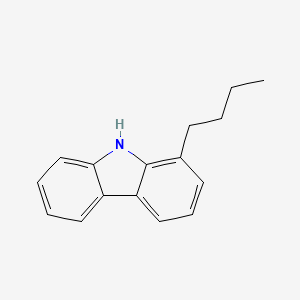
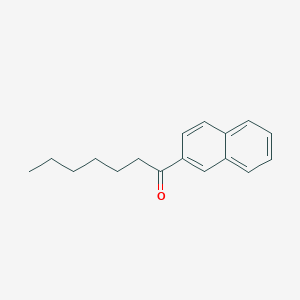
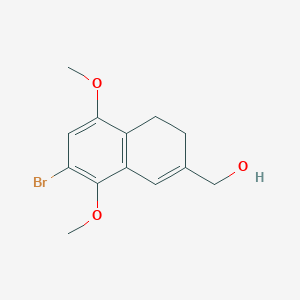
![7-(4-Methylphenyl)-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium chloride](/img/structure/B14314354.png)

![2-[Chloro(difluoro)methyl]-2-nitropropane-1,3-diol](/img/structure/B14314381.png)
